molecular formula C26H26N4O2S B2725551 6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1112399-25-3

6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B2725551
CAS No.: 1112399-25-3
M. Wt: 458.58
InChI Key: UVUVYDUAPLKGEO-UHFFFAOYSA-N
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Description

6-Benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex heterocyclic architecture, incorporating a tetrahydropyridopyrimidinone core, a benzyl group, and a p-tolyloxazole moiety linked via a thioether bridge. The tetrahydropyrido[4,3-d]pyrimidine scaffold is recognized as a privileged structure in pharmaceutical development due to its ability to interact with various biological targets . Compounds based on this core structure have been investigated for their potential to activate parkin ligase, an E3 ubiquitin-protein ligase, which is a promising therapeutic strategy for researching Parkinson's disease and certain cancer pathways . Furthermore, the structural analogy to benzimidazole-based molecules, which are known to function as DNA minor groove binders and tubulin polymerization inhibitors, suggests potential applications in oncology research for targeting cellular proliferation . The presence of the oxazole ring, a common motif in bioactive molecules, may contribute to additional specific interactions with enzymes or receptors. Researchers can utilize this high-purity compound as a key intermediate for synthesizing more complex derivatives or as a pharmacological tool for in vitro bio-screening and target validation studies in hit-to-lead optimization campaigns. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

6-benzyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S/c1-17-8-10-20(11-9-17)25-27-23(18(2)32-25)16-33-26-28-22-12-13-30(15-21(22)24(31)29-26)14-19-6-4-3-5-7-19/h3-11H,12-16H2,1-2H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUVYDUAPLKGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(CN(CC4)CC5=CC=CC=C5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C21H24N4O2S\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This structure includes a tetrahydropyrido-pyrimidine core with various substituents that may influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Tetrahydropyrido-Pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Oxazole Ring : The oxazole moiety is synthesized through condensation reactions with substituted phenols.
  • Thioether Formation : The methylthio group is introduced via nucleophilic substitution methods.

Anticancer Properties

Recent studies have indicated that similar compounds exhibit significant anticancer activity. For instance, derivatives containing oxazole and pyrimidine rings have shown promising results in inhibiting various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
Oxazole derivativeHeLa15
Pyrimidine derivativeMCF-710

These findings suggest that the presence of the oxazole and pyrimidine structures in 6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one may confer similar anticancer properties.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Preliminary tests indicate that it possesses moderate inhibitory effects against both Gram-positive and Gram-negative bacteria.

BacteriaZone of Inhibition (mm)Reference
E. coli12
S. aureus15

These results highlight the potential for developing this compound as an antimicrobial agent.

Enzyme Inhibition

Inhibitors targeting dihydrofolate reductase (DHFR) are crucial in cancer therapy and antimicrobial treatments. Compounds structurally related to 6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one have shown promise in inhibiting DHFR activity.

Case Studies

  • Study on Anticancer Activity : In a study published by ResearchGate, derivatives of similar structures were tested against various cancer cell lines and exhibited significant growth inhibition at micromolar concentrations .
  • Antimicrobial Evaluation : A comparative study demonstrated that compounds with similar functional groups showed effective inhibition against pathogenic bacteria .

Scientific Research Applications

Key Structural Features

  • Tetrahydropyrido[4,3-d]pyrimidine Core : Provides a framework for biological activity.
  • Oxazole Group : Contributes to the compound's pharmacological properties.
  • Benzyl Substitution : Enhances lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrido[4,3-d]pyrimidines exhibit significant antimicrobial properties. For example:

  • Compounds similar to 6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one have shown efficacy against various bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol L1^{-1} .
  • Specific studies have demonstrated that compounds with similar structures can outperform traditional antibiotics like cefotaxime against strains such as Staphylococcus aureus and Salmonella typhi.

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Some derivatives have shown promising results in inhibiting tumor cell growth with IC5050 values as low as 0.66 μmol L1^{-1} .
  • The presence of electron-withdrawing groups in the structure has been linked to enhanced cytotoxicity against cancer cell lines.

Antioxidant Activity

The antioxidant potential of compounds related to 6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has been explored:

  • These compounds can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.

Study 1: Antimicrobial Efficacy

In a comparative study of novel pyrido[2,3-d]pyrimidine derivatives:

  • Researchers found that specific modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features in determining biological activity .

Study 2: Anticancer Properties

A group of tetrahydropyrido[4,3-d]pyrimidine derivatives was evaluated for their cytotoxic effects on various cancer cell lines:

  • The study revealed that certain substitutions significantly increased potency compared to standard chemotherapeutic agents .

Study 3: Oxidative Stress Mitigation

Research into the antioxidant properties of related compounds demonstrated their ability to reduce oxidative damage in cellular models:

  • This suggests a potential role in developing therapeutic agents for conditions associated with oxidative stress .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The compound’s uniqueness lies in its hybrid heterocyclic system. Below is a comparative analysis with structurally related molecules:

Key Observations

Heterocyclic Core Flexibility: The target compound’s tetrahydropyridopyrimidinone core (a fused bicyclic system) distinguishes it from simpler pyrimidinones (e.g., 6-(5-methylisoxazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one) . Thiazolo[4,5-d]pyrimidines (e.g., compound 19 in ) replace the oxazole moiety with a thiazole ring, altering electronic properties and solubility.

Substituent Effects: The benzyl group at position 6 in the target compound contrasts with smaller substituents (e.g., methyl or amino groups) in analogs, which may influence lipophilicity and membrane permeability .

Synthetic Complexity: The target compound requires multi-step synthesis involving oxadiazole intermediates, whereas simpler pyrimidinones (e.g., ) are synthesized via microwave-assisted routes. Thiazolo-pyrimidines utilize thiourea-mediated cyclization .

Biological Implications: While explicit activity data for the target compound is unavailable in the provided evidence, structural analogs like thiazolo-pyrimidines and pyrazolopyrimidinones are reported to exhibit kinase inhibition and anti-inflammatory activity .

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